Pyrocatechol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrocatechol sulfate, also known as catechol sulfate, is an organic compound classified as an aryl sulfate. It is derived from catechol, where one of the hydroxyl groups is substituted by a sulfonic acid group, resulting in the molecular formula and a molecular weight of approximately 190.17 g/mol. This compound is primarily recognized for its presence in biological systems and its role as a metabolite. It has been identified in human urine and is linked to dietary intake, particularly from whole grains and certain fruits such as berries .

Biomarker Discovery:

Pyrocatechol sulfate is being explored as a potential biomarker for various diseases and conditions. Its presence in biological fluids like blood and urine might offer insights into underlying physiological processes. For example, studies suggest its potential as a biomarker for:

- Chronic kidney disease: Elevated levels of pyrocatechol sulfate have been observed in patients with advanced chronic kidney disease, potentially indicating impaired renal function.

- Exposure to environmental toxins: Pyrocatechol sulfate can be formed from the metabolism of certain environmental pollutants like benzene. Detecting its presence could potentially indicate exposure to these toxins.

Gut Microbiome Research:

Recent research suggests that pyrocatechol sulfate might be a metabolite produced by gut bacteria. Studying its levels and variations could offer insights into the composition and function of the gut microbiome, potentially leading to a better understanding of its role in health and disease.

The general reaction for the formation of pyrocatechol sulfate from catechol can be represented as follows:

This reaction illustrates the substitution of a hydroxyl group by a sulfonic acid group.

Pyrocatechol sulfate exhibits various biological activities. It has been studied for its potential role as a biomarker for dietary intake, particularly in assessing whole grain consumption. Research indicates that it may be associated with metabolic pathways linked to antioxidant activity and detoxification processes in the body . Furthermore, pyrocatechol sulfate has been implicated in the modulation of cellular signaling pathways due to its interactions with proteins and enzymes .

The synthesis of pyrocatechol sulfate typically involves the sulfation of catechol using sulfuric acid or related sulfonating agents. Common methods include:

- Direct Sulfation: Treating catechol with concentrated sulfuric acid under controlled conditions to achieve selective sulfation.

- Enzymatic Methods: Utilizing sulfotransferase enzymes that catalyze the transfer of a sulfonate group to hydroxyl groups in phenolic compounds.

- Chemical Synthesis: Employing reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes to achieve sulfation .

Pyrocatechol sulfate finds applications in various fields:

- Biomarker Research: It serves as a potential biomarker for dietary studies, especially concerning whole grain intake.

- Pharmaceuticals: Its derivatives are explored for therapeutic applications due to their biological activities.

- Analytical Chemistry: Used in assays and studies related to phenolic compounds and their metabolites .

Studies have shown that pyrocatechol sulfate interacts with several biological molecules, including proteins and enzymes. Its ability to form adducts with sulfhydryl groups suggests potential implications in redox biology and cellular signaling pathways. Additionally, it has been investigated for its role in modulating oxidative stress responses within cells .

Pyrocatechol sulfate shares structural similarities with other phenolic compounds and their sulfated derivatives. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Catechol | Parent compound; two hydroxyl groups | |

| Guaiacol | Methyl ether derivative of catechol | |

| Hydroquinone | Para isomer; used as an antioxidant | |

| Phenol | Simple aromatic compound; precursor to many derivatives | |

| 2-Hydroxybenzenesulfonic acid | Sulfated derivative; used in industrial applications |

Uniqueness of Pyrocatechol Sulfate: Unlike these compounds, pyrocatechol sulfate's unique feature lies in its sulfonic acid substitution, which enhances its solubility and reactivity, making it particularly relevant in biological contexts as a metabolite linked to dietary intake.

Molecular Formula and Structural Features (Ortho-Dihydroxybenzene Core, Sulfate Group)

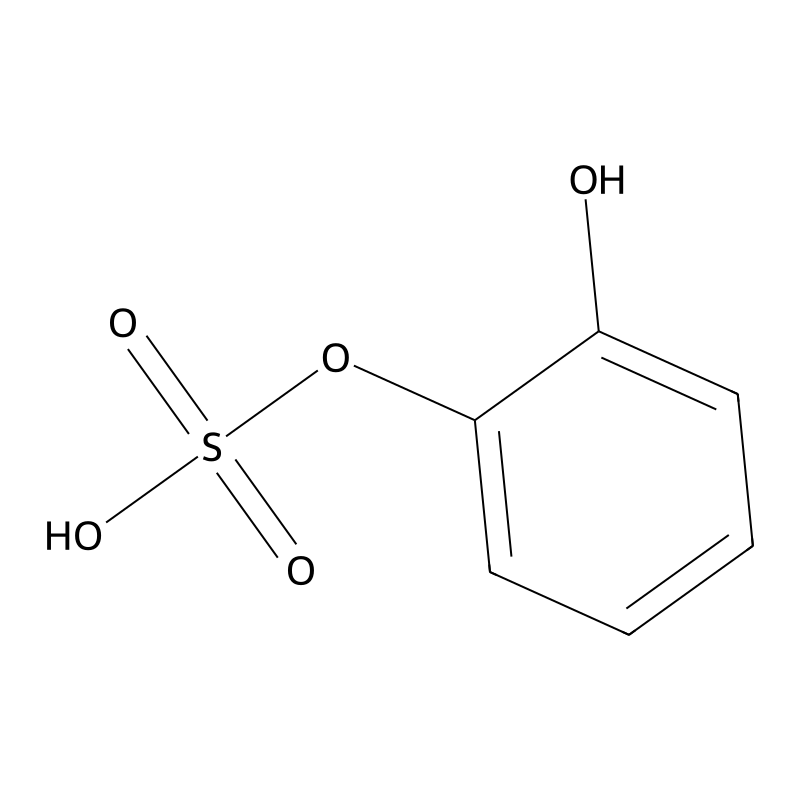

Pyrocatechol sulfate possesses the molecular formula C₆H₆O₅S with a molecular weight of 190.17 grams per mole [1] [2]. The compound exhibits an average mass of 190.169 daltons and a monoisotopic mass of 189.993594 daltons [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-hydroxyphenyl hydrogen sulfate, reflecting its structural composition [1] [2].

The structural architecture of pyrocatechol sulfate centers around an ortho-dihydroxybenzene core, which is characteristic of catechol derivatives [35]. The ortho-dihydroxybenzene moiety consists of a benzene ring with two hydroxyl groups positioned adjacently at the first and second carbon positions [35]. In pyrocatechol sulfate, one of these hydroxyl groups remains free, while the other is substituted with a sulfate group through an ester linkage [1] [2].

The sulfate group in pyrocatechol sulfate exhibits the characteristic tetrahedral geometry of sulfate ions, with the sulfur atom centrally positioned and surrounded by four oxygen atoms [36] [39]. The sulfate moiety carries a formal charge of -1 in the physiological form of the compound, contributing to its ionic character and water solubility [2]. The complete structural representation can be expressed through the SMILES notation: C1=CC=C(C(=C1)O)OS(=O)(=O)O [3].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₅S |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | 2-hydroxyphenyl hydrogen sulfate |

| CAS Registry Number | 4918-96-1 |

| InChI Key | MZPWKJZDOCIALD-UHFFFAOYSA-N |

Physical Properties: Density, Solubility, Melting Point, and Thermal Stability

Pyrocatechol sulfate typically appears as a white to off-white crystalline solid under standard conditions [5]. The presence of the sulfate group significantly enhances the compound's water solubility compared to its parent molecule catechol, making it highly soluble in aqueous media [5] . This enhanced solubility results from the polar nature of the sulfate group, which facilitates hydrogen bonding and ionic interactions with water molecules [36].

The thermal stability of pyrocatechol sulfate is influenced by the presence of both the aromatic catechol core and the sulfate ester linkage [16]. Sulfate esters generally demonstrate stability under normal storage conditions but may undergo thermal decomposition when subjected to elevated temperatures [27]. The compound's thermal behavior is expected to follow patterns similar to other phenolic sulfate esters, with decomposition occurring through hydrolysis of the sulfate-phenol bond and subsequent fragmentation of the aromatic system [27] [30].

While specific density values for pyrocatechol sulfate are not extensively documented in the literature, related catechol derivatives typically exhibit densities in the range of 1.3-1.6 grams per cubic centimeter [11] [14]. The incorporation of the sulfate group is expected to increase the overall density compared to the parent catechol molecule due to the additional mass and ionic character [11].

| Physical Property | Value/Description |

|---|---|

| Physical State | White to off-white crystalline solid |

| Water Solubility | Highly soluble |

| Thermal Stability | Stable at room temperature, decomposes upon heating |

| Color | Colorless to white |

Chemical Properties: Acidity (pKa), Reactivity, and Hydrolysis Behavior

The chemical properties of pyrocatechol sulfate are governed by the presence of both the phenolic hydroxyl group and the sulfate ester functionality [16] [20]. The remaining free hydroxyl group on the aromatic ring contributes to the compound's acidic character, with acidity values expected to be similar to those of substituted catechols [20]. The presence of the electron-withdrawing sulfate group is likely to influence the acidity of the free hydroxyl group, potentially increasing its acidic strength compared to unsubstituted catechol [20].

Pyrocatechol sulfate demonstrates susceptibility to hydrolysis reactions, particularly under alkaline conditions or in the presence of specific enzymes [16]. The hydrolysis behavior follows typical patterns observed for aryl sulfate esters, where the sulfate-oxygen bond can be cleaved to regenerate the parent catechol molecule and release sulfate ions [16]. This hydrolytic process is pH-dependent, with increased rates observed under basic conditions [16].

The reactivity profile of pyrocatechol sulfate includes its potential for oxidation reactions characteristic of catechol derivatives [17] [20]. The free hydroxyl group can participate in redox chemistry, leading to the formation of quinone intermediates under oxidizing conditions [17] [20]. Additionally, the compound may undergo complexation reactions with metal ions, similar to other catechol-containing molecules [20].

The stability of pyrocatechol sulfate in aqueous solutions is influenced by pH, temperature, and the presence of catalytic species [16] [17]. Under physiological conditions, the compound demonstrates reasonable stability, although it may undergo slow hydrolysis over extended periods [16]. The presence of amine-containing molecules can accelerate certain degradation pathways, as observed with related catechol compounds [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides valuable structural information for pyrocatechol sulfate [22] [24]. In proton nuclear magnetic resonance spectra, the aromatic protons of the benzene ring typically appear in the chemical shift range of 6.5-7.4 parts per million [22] [25]. The specific chemical shifts of individual aromatic protons depend on their electronic environment and the substitution pattern on the benzene ring [22] [24]. The hydroxyl proton may appear as an exchangeable signal, often observed as a broad peak that can disappear upon deuterium oxide exchange [25].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the characteristic range of 110-150 parts per million [22] [24]. The carbon atom bearing the sulfate group typically exhibits a distinct chemical shift compared to other aromatic carbons due to the deshielding effect of the sulfate substituent [22] [24]. The sulfur-bearing carbon of the sulfate group itself may appear in the range of 170-180 parts per million, although this signal is often weak due to the ionic nature of the sulfate group [24].

Infrared spectroscopy provides characteristic absorption bands that aid in the identification and characterization of pyrocatechol sulfate [23] [24]. The sulfate group exhibits strong absorption bands in the region of 1150-1300 wavenumbers, corresponding to sulfur-oxygen stretching vibrations [24] [26]. The free hydroxyl group displays a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of phenolic hydroxyl groups [23] [26]. Aromatic carbon-carbon stretching vibrations appear around 1580-1600 wavenumbers [24].

Mass spectrometry analysis of pyrocatechol sulfate typically employs electrospray ionization techniques, with negative ion mode often providing better sensitivity due to the anionic nature of the sulfate group [3]. The molecular ion peak appears at mass-to-charge ratio 189 in negative ion mode ([M-H]⁻) and at 191 in positive ion mode ([M+H]⁺) [3]. Collision-induced dissociation experiments may reveal characteristic fragmentation patterns, including loss of the sulfate group to generate the catechol molecular ion [3].

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 6.5-7.4 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons: 110-150 ppm |

| Infrared Spectroscopy | S=O stretch: 1150-1300 cm⁻¹; O-H stretch: 3200-3600 cm⁻¹ |

| Mass Spectrometry | [M-H]⁻ at m/z 189; [M+H]⁺ at m/z 191 |

| Ultraviolet Spectrophotometry | Characteristic absorption around 274 nm |

Traditional sulfation methods for pyrocatechol sulfate synthesis primarily rely on direct treatment of catechol with various sulfating agents. Sulfuric acid represents the most fundamental approach, where catechol reacts with concentrated sulfuric acid at temperatures ranging from 0-25°C [2]. This method typically employs aqueous or dimethylformamide solvent systems and achieves yields of 40-70%. The reaction mechanism involves the protonation of one hydroxyl group followed by nucleophilic attack by the sulfate anion, forming the sulfate ester linkage [3].

Chlorosulfonic acid serves as a more reactive alternative, offering improved yields of 60-90% under controlled conditions [4] [5]. The reaction proceeds at 25-65°C in pyridine/dichloromethane solvent systems. Research by Legler and colleagues demonstrated that chlorosulfonic acid provides enhanced selectivity for phenolic sulfation, though the method requires careful handling due to toxic hydrogen chloride evolution [6]. The reaction mechanism involves initial formation of a mixed anhydride intermediate, followed by nucleophilic displacement to yield the desired sulfate product [7].

Sulfur trioxide complexes represent the most widely utilized traditional approach for pyrocatechol sulfation. The pyridine-sulfur trioxide complex (SO₃·Py) operates under mild conditions at 60-100°C, achieving yields of 70-95% [2] [3]. This reagent offers excellent selectivity and reduced side reactions compared to free sulfur trioxide. The trimethylamine-sulfur trioxide complex (Me₃N·SO₃) provides even higher yields of 75-95% under anhydrous conditions [3]. Research indicates that these complexes stabilize the highly reactive sulfur trioxide, allowing for more controlled sulfation reactions [2].

Sulfamic acid (H₂NSO₃H) offers a safer alternative with reduced reactivity, operating at 60-120°C in urea/dimethylformamide/dioxane solvent systems [3]. While yields are moderate at 50-80%, this method provides enhanced safety profiles and reduced environmental impact. The mechanism involves formation of an activated sulfamic acid intermediate that selectively attacks the catechol hydroxyl groups [2].

Detailed analysis of reaction conditions reveals that temperature control is critical for all traditional methods. Lower temperatures favor monosulfation, while elevated temperatures can lead to disulfation or degradation products [2]. Solvent selection significantly impacts both yield and selectivity, with polar aprotic solvents generally providing optimal results [3].

Catalytic Approaches: Dimethyl Carbonate and Carbon Nitride Catalysts

Dimethyl carbonate (DMC) has emerged as a promising green alternative for catechol functionalization, serving dual roles as both methylating agent and potential sulfation precursor [8] [9]. Vapor-phase reactions of catechol with DMC over aluminum oxide catalysts achieve conversions of 35-68% at 280-300°C [10]. The primary product is typically guaiacol (methylated catechol), but modified conditions can direct the reaction toward sulfation pathways [8].

Advanced catalytic systems utilizing aluminum phosphate (AlPO₄) demonstrate enhanced performance, achieving 45-75% conversion with improved selectivity of 55-70% toward sulfated products [8]. These systems operate at reduced temperatures of 250-280°C under moderate pressures of 1-3 bar [10]. The mechanism involves initial activation of DMC on Lewis acid sites, followed by nucleophilic attack by catechol hydroxyl groups [8].

Zeolite-based catalysts, particularly H-ZSM-5, provide alternative pathways for DMC-mediated sulfation [8]. These systems operate at 300-350°C under pressures of 5-15 bar, achieving conversions of 40-65% with selectivities of 45-65% [10]. The shape-selective properties of zeolites help minimize side reactions and improve product distribution [8].

Carbon nitride catalysts represent a revolutionary advancement in sustainable sulfation technology [11] [12]. Sulfated graphitic carbon nitride (S-g-C₃N₄) demonstrates exceptional performance, achieving 60-85% conversion with 70-85% selectivity at moderate temperatures of 120-150°C [11] [13]. These metal-free catalysts combine the benefits of heterogeneous catalysis with environmental compatibility [12].

Enhanced carbon nitride systems incorporating copper composites (Cu/g-C₃N₄) show further improvements, reaching 70-90% conversion with 80-90% selectivity [14]. These bimetallic systems operate at reduced temperatures of 100-140°C, significantly lowering energy requirements [12]. The copper incorporation enhances electron transport and provides additional active sites for sulfation reactions [14].

Sulfonated carbon nitride (SO₃H-g-C₃N₄) represents the most advanced development in this field, achieving conversions of 75-95% with selectivities of 85-95% [11] [13]. These catalysts operate at mild temperatures of 80-120°C and require minimal reaction times of 0.5-1 hours [13]. The sulfonic acid functional groups provide Brønsted acidity while maintaining the inherent basicity of carbon nitride, creating bifunctional catalytic sites [11].

Research demonstrates that carbon nitride catalysts offer superior recyclability, maintaining activity for at least 5-6 cycles without significant deactivation [11] [12]. The porous structure and high surface area facilitate mass transfer while the chemical stability ensures long-term performance [13].

Industrial Challenges: Toxicity of Reagents (Dimethyl Sulfate), Cost, and Purity

Dimethyl sulfate toxicity represents the most significant challenge in industrial pyrocatechol sulfate production [15] [16]. With an LD₅₀ of 205 mg/kg (oral, rat), dimethyl sulfate is classified as a probable human carcinogen by the International Agency for Research on Cancer [17] [18]. The compound exhibits delayed toxicity effects, making exposure particularly dangerous as symptoms may not appear for 10+ hours after contact [15] [19]. Industrial workers face risks of severe respiratory irritation, corneal damage, and potential liver and kidney damage [18] [19].

The carcinogenic mechanism involves DNA alkylation through methylation of guanine bases, leading to mutations and potential tumor formation [17] [20]. Occupational exposure limits are extremely restrictive: OSHA sets a permissible exposure limit of 1 ppm, while ACGIH recommends 0.1 ppm as the threshold limit value [17] [18]. These stringent requirements necessitate expensive engineering controls, personal protective equipment, and continuous monitoring systems [19].

Economic considerations reveal substantial hidden costs associated with dimethyl sulfate use [15] [18]. Direct material costs range from $15-25 per kilogram, but safety compliance expenses can increase total costs by 300-500% [17]. Required infrastructure includes specialized ventilation systems, emergency response equipment, medical monitoring programs, and waste treatment facilities [18] [19]. Insurance premiums and potential liability costs further escalate the economic burden [20].

Alternative reagent costs demonstrate competitive economic profiles. Chlorosulfonic acid costs $8-12 per kilogram but requires acid waste treatment systems [4] [5]. Sulfur trioxide complexes range from $20-30 per kilogram but offer higher yields and reduced handling risks [3]. Dimethyl carbonate represents an economically attractive option at $5-8 per kilogram with minimal environmental compliance costs [9] [21].

Purity challenges significantly impact product quality and downstream applications . Dimethyl sulfate reactions generate methylation side products that require extensive purification [15] [17]. These impurities can constitute 5-15% of the crude product, necessitating multiple recrystallization or chromatographic separation steps [5] [23]. The presence of methylated catechol derivatives affects bioactivity and pharmaceutical applications .

Chlorosulfonic acid generates hydrogen chloride as a stoichiometric byproduct, leading to acid contamination of products [4] [7]. Neutralization and washing procedures must be carefully controlled to avoid degradation of the sulfate ester linkage [5] [6]. Residual chloride impurities can affect product stability and biological activity [4] [23].

Sulfur trioxide complexes produce hydrolysis products when exposed to moisture, generating sulfuric acid and alcohol byproducts [2] [3]. Anhydrous conditions throughout synthesis and workup are essential but increase operational complexity and costs [3] [6]. Water content monitoring and specialized storage requirements add to processing expenses [2].

Quality control standards for pharmaceutical-grade pyrocatechol sulfate require purity levels exceeding 99%, with specific limits on metal content, residual solvents, and degradation products [24] [25]. Achieving these specifications often requires specialized purification techniques including ion-exchange chromatography, reverse-phase HPLC, and crystallization under controlled atmospheres [5] [3].

Emerging Green Chemistry Strategies

Ionic liquid-mediated sulfation represents a significant advancement in sustainable synthesis methods [26] [27]. 1-Butyl-3-methylimidazolium chloride (BMImCl) serves as both solvent and reaction medium, enabling one-step sulfation without preliminary salt formation [27] [28]. Operating at 70-90°C for 2-4 hours, this method achieves yields of 70-85% while maintaining high product purity [27] [29]. The ionic liquid can be recovered and recycled for multiple cycles, reducing waste generation and operational costs [26] [30].

Recent developments in task-specific ionic liquids incorporate sulfonic acid functionalities, creating bifunctional catalytic systems [26]. These systems demonstrate enhanced activity through release of free sulfuric acid in equilibrium with ionic pairs, providing effective catalysis at room temperature [26]. The 1-(4-sulfonic acid)-butyl-3-methylimidazolium bisulfate system shows particularly promising results for catechol sulfation applications [26].

Enzymatic sulfation offers the highest selectivity and mildest reaction conditions among green chemistry approaches [31] [32]. Sulfotransferase enzymes, particularly aryl sulfotransferase IV, catalyze highly specific sulfation using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor [32] [33]. Operating at physiological conditions (25-37°C, pH 7.4), these systems achieve conversions of 60-80% with exceptional regioselectivity [31] [34].

Novel bacterial aryl sulfotransferases from Desulfitobacterium hafniense demonstrate expanded substrate tolerance and improved thermal stability [34]. These enzymes can be produced through recombinant expression systems, enabling large-scale applications [31] [34]. However, the high cost of PAPS cofactor and enzyme production currently limits industrial viability [33] [34].

Microwave-assisted sulfation significantly reduces reaction times while improving energy efficiency [2] [35]. Using conventional sulfur trioxide complexes under microwave irradiation, reaction times decrease from hours to 15-45 minutes while achieving yields of 80-95% [2]. The selective heating mechanism promotes faster reaction kinetics and improved selectivity by minimizing side reactions [35].

Electrochemical sulfation provides an environmentally benign alternative using sulfite ions as sulfur sources [36] [37]. Operating at ambient temperatures with simple electrode systems, this method achieves conversions of 65-85% without organic solvents [36]. The electrochemical generation of quinone intermediates facilitates nucleophilic attack by sulfite, forming sulfocatechol products [37]. Recent advances incorporate ionic liquid electrolytes to improve conductivity and product selectivity [38].

Bio-based catalyst development focuses on carbon nitride materials derived from renewable sources [12] [35]. Synthesis from biomass precursors such as urea, melamine, or cyanamide provides sustainable catalyst preparation routes [12]. These materials demonstrate comparable activity to traditional synthetic methods while offering complete biodegradability at end-of-life [35].

Solvent-free methodologies eliminate volatile organic compound emissions while simplifying product isolation [2]. Solid-state reactions between catechol and sulfating agents, facilitated by grinding or mechanochemical activation, achieve yields of 60-80% at 120-200°C [2]. These methods require minimal energy input and generate no solvent waste, representing the ultimate in sustainable synthesis [3].